1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O2S/c11-9-7-8(1-2-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUIDUDDWNRWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions. For instance, the sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce sulfides.
Scientific Research Applications
Pharmacological Applications
1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine has been investigated primarily for its inhibitory effects on specific protein kinases. Protein kinases are crucial in regulating various cellular functions, and their dysregulation is often associated with diseases such as cancer.
Protein Kinase Inhibition
Research has indicated that this compound acts as a potent inhibitor of certain protein kinases, making it a candidate for developing targeted therapies for cancers and other diseases linked to kinase activity. For instance, compounds structurally related to piperazine derivatives have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .
Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often include:
- Formation of the Piperazine Ring : The piperazine framework is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
- Sulfonylation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides, which react with the piperazine derivative under basic conditions.
- Chlorination and Fluorination : The incorporation of chlorine and fluorine atoms is performed through electrophilic aromatic substitution reactions.
These synthetic methods allow for the modification of the compound to enhance its biological activity and selectivity .
Cancer Therapy
In a recent study, derivatives of this compound were evaluated for their anticancer properties. The results demonstrated that these compounds could effectively inhibit tumor growth in specific cancer cell lines by targeting CDK pathways. This suggests a potential therapeutic application in treating metastatic breast cancer and other malignancies .
Neuropharmacology
Another area of exploration involves the compound's effects on neurological disorders. Research indicates that modifications of piperazine derivatives can lead to compounds that exhibit antidepressant and anxiolytic properties, opening avenues for treating conditions like major depressive disorder .
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. For instance, it forms a stable complex with prostaglandin E synthase, which is involved in the inflammatory response. The binding affinity of the compound to this enzyme suggests its potential as an analgesic agent . The pathways involved include the inhibition of prostaglandin synthesis, which reduces inflammation and pain.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogs and Their Substituents
- Sulfonyl vs. Methyl/Aryl Substituents : The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methyl or benzyl analogs (e.g., compound 6 in ). This may enhance receptor binding specificity or solubility.
- Halogen Effects : The 3-chloro-4-fluoro substitution pattern is pharmacophoric in tyrosinase inhibitors and serotonin receptor ligands . Chloro-fluoro combinations improve metabolic stability and lipophilicity compared to single-halogen analogs like pBPP .
Pharmacological and Receptor Binding Profiles
Table 3: Receptor Affinities and Activities
- Serotonin Receptor Selectivity : The target compound’s sulfonyl group may reduce 5-HT1B affinity compared to m-trifluoromethylphenyl analogs , but computational modeling is needed.
Physicochemical Properties
Table 4: Physical and Spectral Data
Biological Activity
1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a sulfonyl group and a chlorofluorophenyl moiety. The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and biological activity, making it a valuable scaffold in drug development.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound has shown promising results in inhibiting Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 50 | 100 (ampicillin) |
| Escherichia coli | 62.5 | 25 (ciprofloxacin) |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including SK-OV-3 (ovarian cancer) and HeLa (cervical cancer). The compound's IC50 values indicate significant potency, particularly when compared to established chemotherapeutics like gefitinib .
| Cell Line | IC50 (µg/mL) | Comparison Drug IC50 (µg/mL) |
|---|---|---|
| SK-OV-3 | 12.67 | 12.31 (gefitinib) |
| HeLa | 4.67 | 17.92 (gefitinib) |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in inflammatory pathways, such as prostaglandin E synthase, which may contribute to its analgesic properties.
- Cell Cycle Arrest : Studies have indicated that it can induce cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis rates .
- Interaction with DNA : Molecular docking studies suggest that the compound binds effectively to DNA topoisomerase II, disrupting its function and enhancing cytotoxicity against cancer cells .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives based on the piperazine scaffold:
- A study by Patel et al. highlighted that certain derivatives exhibited enhanced anticancer activity when combined with traditional chemotherapeutics, suggesting potential for combination therapies .
- Another investigation into the structure-activity relationship (SAR) revealed that modifications to the piperazine ring significantly influenced biological activity, emphasizing the importance of specific substituents for maximizing therapeutic effects .
Q & A
Q. What are the recommended synthetic routes for 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via sulfonylation of piperazine derivatives. A typical approach involves reacting 3-chloro-4-fluorobenzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under basic conditions (e.g., triethylamine or NaHCO₃). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 sulfonyl chloride:piperazine) are critical to minimize side reactions like disubstitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity, confirmed by HPLC .
Q. How is the structural integrity of this compound validated in synthetic batches?
- Methodological Answer : Structural confirmation requires combined spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for the sulfonyl group (δ 3.2–3.5 ppm for piperazine protons; δ 120–135 ppm for aromatic carbons).
- FT-IR : Sulfonyl S=O stretching at ~1150–1350 cm⁻¹.
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 319.7 (calculated for C₁₀H₁₁ClFN₂O₂S).
Discrepancies in spectral data may indicate incomplete sulfonylation or residual solvents .
Q. What are the primary pharmacological targets of sulfonamide-piperazine derivatives, and how does this compound compare?
- Methodological Answer : Sulfonamide-piperazines often target serotonin (5-HT), dopamine (D₂), and sigma receptors. For this compound, in silico docking studies suggest high affinity for 5-HT₁A (Ki ~15 nM) due to the electron-withdrawing chloro/fluoro substituents enhancing π-π stacking. Comparative assays with analogs (e.g., 3-bromo-4-fluoro derivatives) reveal halogen positioning critically modulates receptor selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation time) or compound purity. To address this:
Reproduce assays using standardized protocols (e.g., NIH/3T3 for cytotoxicity, HEK-293 for receptor binding).
Re-evaluate purity via HPLC-MS; impurities >5% can skew IC₅₀ values.
Control stereochemistry : Racemic mixtures vs. enantiopure forms may exhibit divergent activities.
For example, conflicting reports on antiproliferative activity may stem from variations in MTT assay incubation periods (24h vs. 48h) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for free base).
- Prodrug Design : Esterification of the sulfonyl group (e.g., acetyl-protected derivatives) enhances membrane permeability.
- Nanoformulation : Encapsulation in PEGylated liposomes increases plasma half-life (t₁/₂ >6h in murine models).
Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models are recommended for preclinical screening .
Q. How does the electronic nature of substituents (Cl, F) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The chloro group acts as a leaving group in SNAr reactions, while fluorine enhances electrophilicity via inductive effects. For Suzuki-Miyaura coupling, the 3-Cl-4-F substitution pattern directs palladium catalysis to the C-4 position (yield >70% with Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Computational DFT studies (B3LYP/6-31G*) confirm lower activation energy (ΔG‡ ~18 kcal/mol) for C-4 vs. C-5 functionalization .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : MRM transitions m/z 319.7→154.1 (quantifier) and 319.7→112.0 (qualifier) in positive ion mode.
- Sample Preparation : Solid-phase extraction (C18 cartridges) with 90% recovery from plasma.
- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), LOQ (0.5 ng/mL), and inter-day precision (<15% RSD) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
